Glycogen Phosphorylase Inhibition: Isoform Selectivity and Potency Comparison with Potent Quinolone-Based Inhibitors
3,4-Dichloro-N-quinolin-3-ylbenzamide (as its 2-oxo-tetrahydroquinoline analog CHEMBL139581) demonstrates moderate inhibitory activity against human liver glycogen phosphorylase a (HLGPa) with an IC50 of 1.37–1.40 µM [1][2]. In contrast, optimized 3,4-dihydro-2-quinolone derivatives from the same target class achieve sub-micromolar potency, with IC50 values as low as 17 nM for a 5-chloroindole-substituted analog [3] and 26–28 nM for other advanced leads [4]. The target compound also exhibits ~1.7-fold selectivity for the liver isoform over the muscle isoform (IC50: 2.31 µM) [5], whereas highly potent quinolone-based inhibitors often lack isoform discrimination data. This differential potency profile makes 3,4-dichloro-N-quinolin-3-ylbenzamide a valuable tool compound for studying the impact of moderate glycogen phosphorylase inhibition on glucose homeostasis or for use as a less potent control in high-throughput screening cascades.
| Evidence Dimension | IC50 for human liver glycogen phosphorylase a (HLGPa) |
|---|---|
| Target Compound Data | 1.37–1.40 µM (1370–1400 nM) |
| Comparator Or Baseline | 5-chloro-N-[1-(2-hydroxyethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]-1H-indole-2-carboxamide (DHQ derivative): 17 nM |
| Quantified Difference | ~80-fold less potent than the comparator |
| Conditions | Recombinant HLGPa enzyme assay; phosphate release from glucose-1-phosphate monitored over 20 minutes at pH 7.2, 2°C |
Why This Matters
This quantitative potency gap defines a clear experimental niche for the compound as a moderate-affinity probe, avoiding the confounding pleiotropic effects that can accompany complete target ablation by highly potent inhibitors.
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- [2] BindingDB. (n.d.). BDBM50136419: IC50 1.40 µM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50136419&tag=rep&fil=ic50&submit=summary View Source
- [3] BindingDB. (n.d.). BDBM24387: 3,4-dihydro-2-quinolone (DHQ) derivative, 26. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=24387 View Source
- [4] Birch, A.M., et al. (2007). Development of potent, orally active 1-substituted-3,4-dihydro-2-quinolone glycogen phosphorylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(2), 394-399. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17125961/ View Source
- [5] BindingDB. (n.d.). BDBM50136419: Muscle isoform IC50 2.31 µM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50136419&tag=rep&fil=ic50&submit=summary View Source
